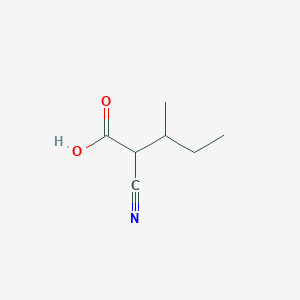![molecular formula C9H15NO B13305565 1-(7-Oxabicyclo[2.2.1]heptan-2-YL)cyclopropan-1-amine](/img/structure/B13305565.png)
1-(7-Oxabicyclo[2.2.1]heptan-2-YL)cyclopropan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(7-Oxabicyclo[221]heptan-2-YL)cyclopropan-1-amine is a unique compound characterized by its bicyclic structure, which includes an oxabicycloheptane ring fused to a cyclopropane ring
Métodos De Preparación
The synthesis of 1-(7-Oxabicyclo[2.2.1]heptan-2-YL)cyclopropan-1-amine typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method allows for the formation of the oxabicycloheptane ring system, which can then be further functionalized to introduce the cyclopropane and amine groups. Industrial production methods may involve the use of catalytic hydrogenation and other advanced techniques to ensure high yield and purity .
Análisis De Reacciones Químicas
1-(7-Oxabicyclo[2.2.1]heptan-2-YL)cyclopropan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohols or amines.
Common reagents and conditions used in these reactions include strong acids or bases, metal catalysts, and specific solvents to facilitate the desired transformations. Major products formed from these reactions include alcohols, ketones, carboxylic acids, and substituted amines .
Aplicaciones Científicas De Investigación
1-(7-Oxabicyclo[2.2.1]heptan-2-YL)cyclopropan-1-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is utilized in the production of advanced materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-(7-Oxabicyclo[2.2.1]heptan-2-YL)cyclopropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows for unique binding interactions, which can modulate the activity of these targets. Pathways involved in its mechanism of action include reversible phosphorylation of serine and threonine residues, which play a crucial role in cellular signaling and regulation .
Comparación Con Compuestos Similares
1-(7-Oxabicyclo[2.2.1]heptan-2-YL)cyclopropan-1-amine can be compared with other similar compounds, such as:
7-Oxabicyclo[2.2.1]heptane: This compound shares the oxabicycloheptane ring but lacks the cyclopropane and amine groups.
2-Azabicyclo[2.2.1]heptane: This compound features a nitrogen atom in the bicyclic ring, offering different chemical properties and reactivity.
Bicyclo[2.2.1]heptane derivatives: These compounds have variations in the substituents on the bicyclic ring, leading to diverse applications and properties
The uniqueness of this compound lies in its combination of the oxabicycloheptane ring with the cyclopropane and amine groups, which provides distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C9H15NO |
|---|---|
Peso molecular |
153.22 g/mol |
Nombre IUPAC |
1-(7-oxabicyclo[2.2.1]heptan-2-yl)cyclopropan-1-amine |
InChI |
InChI=1S/C9H15NO/c10-9(3-4-9)7-5-6-1-2-8(7)11-6/h6-8H,1-5,10H2 |
Clave InChI |
DMAKMHPTNVVHFI-UHFFFAOYSA-N |
SMILES canónico |
C1CC2C(CC1O2)C3(CC3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


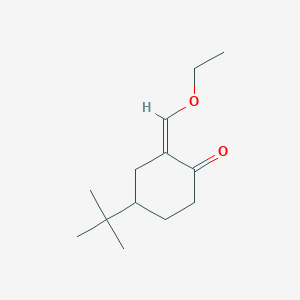
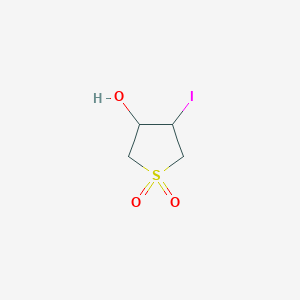

![2-Methyl-1H,2H,3H,4H-pyrimido[1,2-b]indazole](/img/structure/B13305499.png)
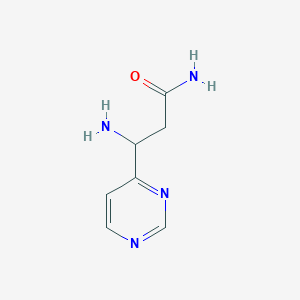
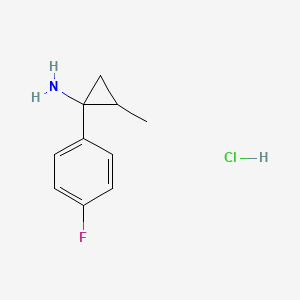
![3-[(4-Methylcyclohexyl)amino]propan-1-ol](/img/structure/B13305516.png)
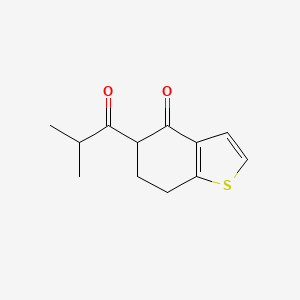
![4-Methyl-2-[(3-methylcyclopentyl)amino]pentan-1-ol](/img/structure/B13305552.png)
amine](/img/structure/B13305559.png)
![1-Chloro-4-{[(difluoromethyl)sulfanyl]methyl}benzene](/img/structure/B13305573.png)
![5-[(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)methyl]pyrrolidin-2-one](/img/structure/B13305576.png)

